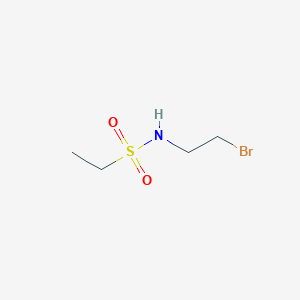
N-(2-bromoethyl)ethane-1-sulfonamide
Übersicht
Beschreibung
N-(2-bromoethyl)ethane-1-sulfonamide, commonly known as BES, is an organic compound that is widely used in scientific research. BES is a sulfonamide derivative that has a bromoethyl group attached to the nitrogen atom. This compound has a wide range of applications in various fields of research, including biochemistry, molecular biology, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Catalysis and Synthesis
N-(2-bromoethyl)ethane-1-sulfonamide and its derivatives have been utilized in various catalytic and synthetic processes. For example, it has been used as an efficient catalyst in the synthesis of complex organic compounds. Khazaei et al. (2014) demonstrated the use of an N-bromo sulfonamide reagent in catalyzing the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s via a pseudo five-component condensation reaction, highlighting its role in facilitating complex chemical transformations Khazaei, Abbasi, & Moosavi‐Zare, 2014.
Sensor Development
Another significant application is in the development of sensors, particularly for detecting heavy metals. Sheikh et al. (2016) utilized derivatives of N-(2-bromoethyl)ethane-1-sulfonamide in fabricating a highly efficient Co2+ ion sensor. This work underscores the potential of such compounds in environmental monitoring and pollution control Sheikh, Arshad, Rahman, Asiri, & Alamry, 2016.
Surface-Active Agents
Sulfonamide-based compounds, including derivatives of N-(2-bromoethyl)ethane-1-sulfonamide, have been explored for their surface-active properties. Yoshimura et al. (2006) synthesized sulfobetaine-type zwitterionic gemini surfactants and studied their physicochemical properties, contributing to the understanding of surfactant behavior in various applications Yoshimura, Ichinokawa, Kaji, & Esumi, 2006.
Sulfonamide Synthesis
In the field of organic chemistry, N-(2-bromoethyl)ethane-1-sulfonamide derivatives have been used in novel methods for sulfonamide synthesis. Shi et al. (2009) described an environmentally benign method for the direct coupling of sulfonamides and alcohols, using a nanostructured catalyst, which shows the compound's utility in green chemistry Shi, Tse, Zhou, Pohl, Radnik, Hübner, Jähnisch, Brückner, & Beller, 2009.
Eigenschaften
IUPAC Name |
N-(2-bromoethyl)ethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10BrNO2S/c1-2-9(7,8)6-4-3-5/h6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOYWUCWIBPRGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromoethyl)ethane-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetic acid](/img/structure/B1417671.png)

![N-(2-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1417673.png)

![3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1417675.png)
![2,2'-(1H-Pyrazole-3,5-diyl)bis(1H-benzo[d]imidazole)](/img/structure/B1417676.png)
![2-(4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazin-8-yl)-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B1417677.png)
![3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B1417679.png)

![8-hydroxy-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B1417681.png)
![5-Chloropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B1417688.png)


